molecular formula C11H12O4 B2735141 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid CAS No. 39053-81-1

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Cat. No.: B2735141
CAS No.: 39053-81-1
M. Wt: 208.213
InChI Key: JFGYWWUCPQBFAF-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Future Directions

The future directions for research on “2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid” could potentially involve further exploration of its synthesis, properties, and potential applications. Given the activity of related compounds against various cancer cell lines, it might be interesting to explore its potential anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Propanoic Acid Moiety: The benzodioxole intermediate is then subjected to Friedel-Crafts acylation using a suitable acyl chloride, such as isobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the propanoic acid moiety to the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups onto the benzodioxole ring, such as halogens, nitro groups, or sulfonic acid groups.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxole ring system and propanoic acid moiety make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2,10(12)13)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGYWWUCPQBFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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